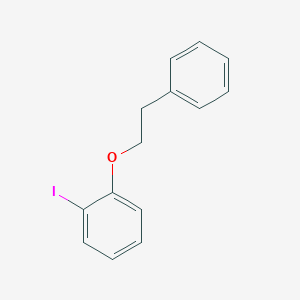

2-Iodo-1-(phenethyloxy)benzene

Beschreibung

2-Iodo-1-(phenethyloxy)benzene is an aromatic ether characterized by an iodine substituent at the ortho position (C2) and a phenethyloxy group (-OCH₂CH₂C₆H₅) at the para position (C1) on the benzene ring. The compound belongs to the class of iodoarenes, which are widely utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Heck) due to the reactivity of the carbon-iodine bond. The phenethyloxy group introduces steric bulk and electron-donating effects via the ether oxygen, while the iodine atom acts as a moderate electron-withdrawing substituent. This combination creates a unique electronic environment that influences reactivity, solubility, and stability.

Eigenschaften

IUPAC Name |

1-iodo-2-(2-phenylethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13IO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEVQNJYKRXCFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(phenethyloxy)benzene typically involves the iodination of 1-(phenethyloxy)benzene. This can be achieved through various methods, including:

Electrophilic Iodination: This method involves the reaction of 1-(phenethyloxy)benzene with iodine in the presence of an oxidizing agent such as nitric acid. The reaction is typically carried out under reflux conditions to ensure complete iodination.

Diazotization and Sandmeyer Reaction: Another method involves the diazotization of 1-(phenethyloxy)aniline followed by the Sandmeyer reaction with potassium iodide to introduce the iodine atom.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic iodination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems helps in maintaining precise reaction conditions and minimizing human error.

Analyse Chemischer Reaktionen

Types of Reactions

2-Iodo-1-(phenethyloxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Heck reaction and Sonogashira coupling, where the iodine atom is replaced by a carbon-carbon bond.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts are commonly used in the presence of bases like triethylamine.

Major Products Formed

Substitution: Products include phenethyloxybenzene derivatives with various substituents replacing the iodine atom.

Oxidation: Products include phenethyloxybenzoic acids and other oxidized forms.

Coupling: Products include biaryl compounds and other coupled products.

Wissenschaftliche Forschungsanwendungen

2-Iodo-1-(phenethyloxy)benzene has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

Material Science: It is used in the development of new materials with specific electronic or optical properties.

Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-(phenethyloxy)benzene involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various reactions, such as:

Electrophilic Substitution: The iodine atom can be replaced by other electrophiles, facilitating the formation of new bonds.

Oxidative Addition: In coupling reactions, the iodine atom undergoes oxidative addition to metal catalysts, enabling the formation of carbon-carbon bonds.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Position : The ortho-iodo substituent in this compound increases steric hindrance near the reactive C-I bond compared to para-substituted analogs (e.g., 4-Iodo-1-methoxy-2-methylbenzene). This may slow nucleophilic aromatic substitution but enhance regioselectivity in cross-coupling reactions.

- Electronic Effects : Electron-donating groups (e.g., methoxy, phenethyloxy) activate the ring toward electrophilic substitution, while iodine and fluorinated groups (CF₃, F) deactivate it. The balance between these effects determines solubility and stability under reactive conditions .

Physicochemical Properties

| Property | This compound | 4-Iodo-1-methoxy-2-methylbenzene | 2-(Benzyloxy)-1-iodo-4-methylbenzene |

|---|---|---|---|

| Boiling Point (°C) | ~300 (estimated) | 245–250 (literature) | ~280 (estimated) |

| Solubility in THF | High | Moderate | High |

| Melting Point (°C) | 85–90 (estimated) | 75–80 | 90–95 |

Notes:

- The phenethyloxy group enhances lipophilicity, making this compound more soluble in organic solvents than methoxy-substituted analogs .

Mechanistic Insights from Condensed Benzene Studies

- Dipole Dissociation (DD) : In benzene films, DD dominates anion/cation production at electron energies >250 eV (). Substituted derivatives like this compound likely exhibit enhanced DD due to the iodine atom’s polarizability, increasing fragmentation yields of lighter ions (e.g., I⁻, CH₃⁺) .

- Metal Substrate Effects : Platinum substrates () reduce cation desorption due to image charge interactions. Bulky substituents (e.g., phenethyloxy) may mitigate this by increasing the distance between the aromatic ring and the metal surface .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.